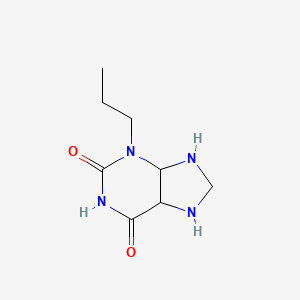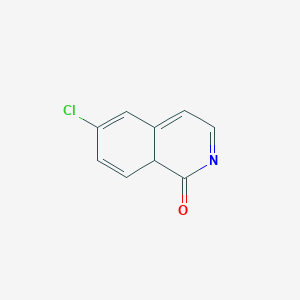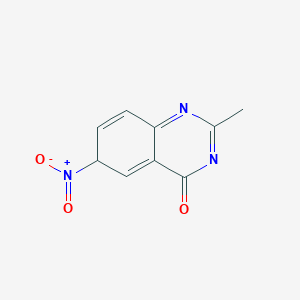
2-methyl-6-nitro-6H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitro-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The compound has a molecular formula of C9H7N3O3 and a molecular weight of 205.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-6H-quinazolin-4-one typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then nitrated to yield the desired compound . The reaction conditions often include refluxing the mixture in acetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction and chlorinating agents like POCl3 for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, chlorinated quinazolinones, and other substituted quinazolinones .
Scientific Research Applications
2-Methyl-6-nitro-6H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its antimicrobial and biofilm inhibition properties.
Medicine: Explored for its potential as an anticancer and anticonvulsant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . The compound also affects other virulence factors, making it a promising candidate for antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: A precursor in the synthesis of 2-methyl-6-nitro-6H-quinazolin-4-one.
Quinazolin-4-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific nitro and methyl substitutions, which confer distinct chemical properties and biological activities. Its ability to inhibit biofilm formation and affect virulence factors sets it apart from other quinazolinone derivatives .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-6-nitro-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4,6H,1H3 |
InChI Key |
TZKLEBXXXMPQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=CC(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)

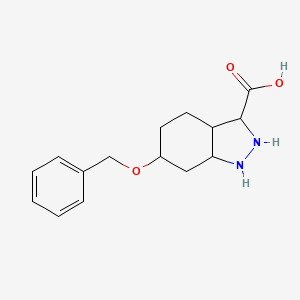

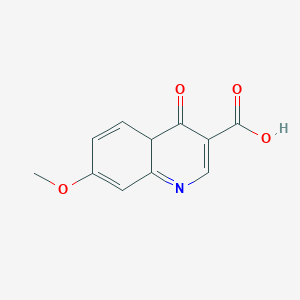
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
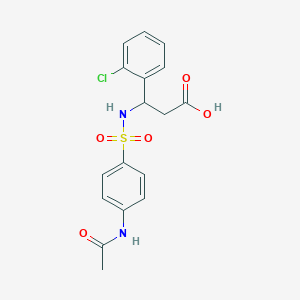
![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
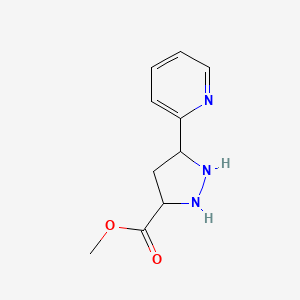
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
